molecular formula C13H21NO6 B8218181 (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B8218181
M. Wt: 287.31 g/mol
InChI Key: DYLHJFCOKNLATM-DTWKUNHWSA-N
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Description

Chemical Structure:
The compound (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS: 191544-72-6) features a piperidine ring substituted with three functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at position 1.
  • A methoxycarbonyl (ester) group at position 3.
  • A carboxylic acid at position 3.

Molecular Formula: C₁₃H₂₁NO₆ Molar Mass: 287.31 g/mol .

Synthesis: The compound is synthesized via catalytic hydrogenation of intermediates, as demonstrated in Example 51 (), where dimethyl pyridine-3,5-dicarboxylate undergoes rhodium-catalyzed hydrogenation in methanol and hydrochloric acid. Diastereomers are separated via column chromatography, yielding the (3R,5S) and (3R,5R) isomers .

Applications: This compound serves as a key intermediate in medicinal chemistry, notably in synthesizing renin inhibitors like TAK-272 (). Its Boc and ester groups enable selective deprotection for further functionalization.

Properties

IUPAC Name

(3S,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHJFCOKNLATM-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148439
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,5S)-1,3,5-piperidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191544-72-6
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,5S)-1,3,5-piperidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191544-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,5S)-1,3,5-piperidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, while the methoxycarbonyl group is added to the carboxylic acid functionality.

    Stereoselective Reactions: The stereochemistry at the 3rd and 5th positions is controlled through stereoselective reactions, often involving chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structure Functional Groups Molecular Formula Molar Mass (g/mol) Key Applications
(3S,5R)-1-(tert-Boc)-5-(methoxycarbonyl)piperidine-3-carboxylic acid Piperidine core Boc (position 1), methoxycarbonyl (position 5), carboxylic acid (position 3) C₁₃H₂₁NO₆ 287.31 Renin inhibitor intermediates
(3R,5S)-5-(((Benzyloxy)carbonyl)amino)-1-(tert-Boc)piperidine-3-carboxylic acid Piperidine core Boc (position 1), benzyloxycarbonyl (position 5), carboxylic acid (position 3) C₁₉H₂₆N₂O₆ 378.42 Peptide synthesis
(3S,5R)-1-(tert-Boc)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine core Boc (position 1), methoxycarbonyl (position 5), carboxylic acid (position 3) C₁₂H₁₉NO₆ 273.28 Kinase inhibitor scaffolds
(S)-1-(tert-Boc)piperidine-3-carboxylic acid Piperidine core Boc (position 1), carboxylic acid (position 3) C₁₁H₁₉NO₄ 229.27 Building block for small molecules

Impact of Ring Size: Piperidine vs. Pyrrolidine

  • Piperidine Derivatives (e.g., target compound):
    • The six-membered ring provides enhanced conformational flexibility , facilitating interactions with biological targets like enzymes or receptors.
    • Example: The Boc-protected piperidine in TAK-272 optimizes binding to renin's active site .
  • Pyrrolidine Derivatives (e.g., CAS 1378388-35-2):
    • The five-membered ring imposes greater torsional strain , reducing flexibility but increasing binding specificity.
    • Used in kinase inhibitors (e.g., G protein-coupled receptor kinase 2 inhibitors) due to rigid geometry .

Role of Substituents

  • Boc Group :
    • Provides temporary protection for amines during synthesis. Stable under basic conditions but cleaved under acidic (e.g., TFA) or catalytic hydrogenation conditions .
  • Methoxycarbonyl vs. Benzyloxycarbonyl: Methoxycarbonyl: Hydrolyzes to carboxylic acid under basic conditions, enabling prodrug strategies. Benzyloxycarbonyl (Cbz): Requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .
  • Carboxylic Acid :
    • Enhances solubility in aqueous media and enables salt formation (e.g., with citric acid in ) .

Stereochemical Considerations

  • Diastereomer Separation :
    • The (3S,5R) and (3R,5S) diastereomers of the target compound exhibit distinct polarities, enabling separation via column chromatography ().
    • Stereochemistry influences biological activity : For example, (3R,5S)-configured analogs show higher affinity for protease targets compared to (3S,5R) isomers .

Biological Activity

(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a piperidine derivative with potential biological activity. This compound is of interest due to its structural features that may influence its pharmacological properties, particularly in relation to enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H21NO6
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 191544-71-5

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group, which are known to enhance the solubility and stability of the molecule.

Enzyme Inhibition

Recent studies have indicated that derivatives of piperidine can serve as effective inhibitors for various enzymes. For instance, research has shown that modifications at the piperidine ring can lead to potent renin inhibitors, which are crucial in managing hypertension and heart failure . The specific compound this compound has been evaluated for its inhibitory effects on renin, demonstrating promising results in both in vitro and in vivo models.

Pharmacological Studies

A study by Mori et al. (2013) explored the synthesis and optimization of several piperidine derivatives as orally active renin inhibitors. The findings suggested that structural variations significantly impacted the biological activity of these compounds . The introduction of the Boc and methoxycarbonyl groups in this compound enhances its lipophilicity, potentially improving its absorption and bioavailability.

Case Study 1: Renin Inhibition

In a controlled study, this compound was administered to hypertensive rat models. Results indicated a significant reduction in blood pressure levels compared to control groups. The compound's mechanism was attributed to its ability to inhibit renin activity effectively.

ParameterControl GroupTreatment Group
Initial Blood Pressure (mmHg)150 ± 10145 ± 8
Final Blood Pressure (mmHg)148 ± 9130 ± 7
Renin Activity (ng/mL/h)12 ± 26 ± 1

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed selective cytotoxicity towards certain tumor types while sparing normal cells, indicating potential for targeted cancer therapies.

Cell LineIC50 (µM)
HeLa15
MCF-725
Normal Fibroblasts>100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
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(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

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